7-allyl-1-(2-ethoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Overview
Description
7-allyl-1-(2-ethoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 7-allyl-1-(2-ethoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one with allyl bromide in the presence of a base such as potassium carbonate and a catalyst like 18-crown-6-ether in dry acetone . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using microwave-assisted synthesis or continuous flow reactors .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the allyl or ethoxyethyl groups using reagents like sodium hydride or potassium tert-butoxide.
Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form different ring structures.
Scientific Research Applications
7-allyl-1-(2-ethoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antifungal agent due to its ability to interact with various biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar compounds include other triazine derivatives such as:
- 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one
- 5H-[1,2,4]triazino[5,6-b]indole derivatives
- 1,2,3-triazole derivatives
Compared to these compounds, 7-allyl-1-(2-ethoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione exhibits unique properties due to the presence of the allyl and ethoxyethyl groups, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
1-(2-ethoxyethyl)-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3/c1-5-7-20-14(23)12-13(19(4)16(20)24)17-15-21(12)10-11(3)18-22(15)8-9-25-6-2/h5H,1,6-10H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBPERPBMJKCGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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